molecular formula C16H15Cl2NO4S B2784398 Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 866143-40-0

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2784398
CAS No.: 866143-40-0
M. Wt: 388.26
InChI Key: PKAFSYRVBHZLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is a chemical compound with the molecular formula C16H15Cl2NO4S and a molecular weight of 388.2656 . This compound is known for its unique structure, which includes a sulfonyl group and two chlorine atoms attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline, followed by the addition of ethyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s binding affinity to certain receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)acetate
  • Ethyl 2-(4-acetamidophenylsulfonyl)acetate
  • Ethyl 2-(4-nitrophenylsulfonyl)acetate

Uniqueness

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is unique due to the presence of both sulfonyl and chlorine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets .

Biological Activity

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is a synthetic compound with significant biological activity. Its unique structure, featuring both sulfonyl and chloro groups, contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H15Cl2NO4S
  • Molecular Weight : 388.2656 g/mol
  • CAS Number : 866143-40-0

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline .
  • Addition of ethyl bromoacetate , using a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.

This method ensures high yield and purity, which are critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonyl group can form strong interactions with target proteins, leading to inhibition of enzyme activity. The presence of chlorine enhances binding affinity to certain receptors, influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular processes, making it a candidate for further therapeutic exploration.

Anticancer Properties

Preliminary studies suggest potential anticancer properties, as the compound may interfere with cancer cell proliferation by modulating key signaling pathways. Further investigation into its mechanism could reveal more about its efficacy against different cancer types.

Anti-inflammatory Effects

There is ongoing research into the anti-inflammatory effects of this compound. Its ability to inhibit specific enzymes involved in inflammatory responses may position it as a therapeutic agent for conditions characterized by excessive inflammation.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, anticancer, anti-inflammatory
Ethyl 2-(4-chlorophenyl)acetateStructureModerate enzyme inhibition
Ethyl 2-(4-acetamidophenylsulfonyl)acetate-Limited studies on biological activity

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Activity : In vitro studies showed that the compound reduced the viability of several cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer agent.
  • Anti-inflammatory Mechanisms : Research indicated that this compound could downregulate pro-inflammatory cytokines in cell cultures, highlighting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(14-7-3-12(17)4-8-14)24(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAFSYRVBHZLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.